molecular formula C9H16N2O3 B2506853 Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate CAS No. 1030882-65-5

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate

Cat. No.: B2506853
CAS No.: 1030882-65-5
M. Wt: 200.238
InChI Key: ZDCJFNKGFYHJHN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate: is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.24 g/mol . It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with imidazolidinone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemistry: Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: It can be used to synthesize novel therapeutic agents targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazolidinone ring plays a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate is unique due to its specific combination of the tert-butyl ester and the imidazolidinone ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-11-5-4-10-8(11)13/h4-6H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCJFNKGFYHJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of imidazolidin-2-one (0.2 g; 2.3 mmol) in anhydrous DMF (5 ml) 60% NaH in mineral oil (0.18 g; 4.6 mmol) was added at room temperature, under N2. After stirring for 1 h, tert-butyl 2-bromoacetate (0.35 ml; 2.3 mmol) was added. The resulting mixture was stirred for additional 2 h and solvents were removed in vacuo. The residue was diluted to 15 ml with EtOAc, washed with H2O, brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by FCC (SiO2, EtOAc) to give the title compound (0.12 g; 26%) as a colourless solid. 1H-NMR (CDCl3) 4.61 (broad s, 1H); 3.83 (s, 2H); 3.58-3.41 (m, 4H); 1.44 (s, 9H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Yield
26%

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